N-methyl-3,4-dihydro-1H-quinolin-2-imine

physicochemical profiling drug-likeness logP comparison

N-methyl-3,4-dihydro-1H-quinolin-2-imine (CAS 130974-55-9; CID is a heterocyclic small molecule (C₁₀H₁₂N₂, MW 160.22 g/mol) belonging to the 3,4-dihydroquinolin-2-imine class. Its structure features a partially saturated quinoline core bearing an imine (C=N) at the 2-position and an N-methyl substituent, distinguishing it from the fully aromatic 1-methylquinolin-2(1H)-imine (MW 158.20) and from the oxo analog 3,4-dihydroquinolin-2(1H)-one.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B13851693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3,4-dihydro-1H-quinolin-2-imine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCN=C1CCC2=CC=CC=C2N1
InChIInChI=1S/C10H12N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeySSBIMLZQPLQHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-3,4-dihydro-1H-quinolin-2-imine: Chemical Identity, Physicochemical Baseline, and Comparator Landscape for Scientific Procurement


N-methyl-3,4-dihydro-1H-quinolin-2-imine (CAS 130974-55-9; CID 135557766) is a heterocyclic small molecule (C₁₀H₁₂N₂, MW 160.22 g/mol) belonging to the 3,4-dihydroquinolin-2-imine class [1]. Its structure features a partially saturated quinoline core bearing an imine (C=N) at the 2-position and an N-methyl substituent, distinguishing it from the fully aromatic 1-methylquinolin-2(1H)-imine (MW 158.20) and from the oxo analog 3,4-dihydroquinolin-2(1H)-one [2]. Computed physicochemical properties include an XLogP3 of 1.2, a topological polar surface area of 24.4 Ų, zero rotatable bonds, and one hydrogen bond donor, collectively indicating moderate lipophilicity and low conformational flexibility relative to N-alkylated analogs bearing longer or bulkier side chains [1]. These baseline parameters establish the compound as a compact, rigid scaffold within the broader dihydroquinoline-imine chemotype family.

Why N-methyl-3,4-dihydro-1H-quinolin-2-imine Cannot Be Interchanged with Common 3,4-Dihydroquinoline Analogs in Research and Industrial Workflows


Within the 3,4-dihydroquinoline scaffold family, even minor substituent variations at the 2-position (imine vs. amine vs. carbonyl) and the N-1 position (methyl vs. H vs. ethyl) produce distinct electronic, steric, and hydrogen-bonding profiles that can alter target engagement, metabolic susceptibility, and synthetic tractability [1]. Patent and literature evidence on related chemotypes demonstrates that the quinolin-(1H)-imine core imparts mitochondrial targeting properties not observed with the corresponding oxo or amino congeners [2]. The absence of a rotatable N-alkyl bond in N-methyl-3,4-dihydro-1H-quinolin-2-imine (rotatable bond count = 0) further differentiates it from N-ethyl or N-propyl analogs that exhibit increased conformational entropy and altered binding kinetics [1]. Consequently, generic replacement with a structurally similar but electronically or sterically distinct 3,4-dihydroquinoline derivative risks loss of the specific molecular recognition and physicochemical behavior that underpin the compound's intended research or industrial application.

Quantitative Differentiation Evidence for N-methyl-3,4-dihydro-1H-quinolin-2-imine Versus Closest Structural Analogs


Physicochemical Differentiation: XLogP3 and Hydrogen Bond Donor Count of N-methyl-3,4-dihydro-1H-quinolin-2-imine Compared to 1-Methylquinolin-2(1H)-imine

Computed XLogP3 for N-methyl-3,4-dihydro-1H-quinolin-2-imine is 1.2, reflecting the partially saturated 3,4-dihydro scaffold [1]. In contrast, the fully aromatic analog 1-methylquinolin-2(1H)-imine (also reported as 1,2-dihydro-2-imino-1-methylquinoline; ChemSpider ID 10533854) exhibits a higher predicted logP consistent with the extended conjugated aromatic system . The target compound additionally possesses one hydrogen bond donor (the NH of the imine tautomer), whereas the fully aromatic analog lacks this donor, altering intermolecular interaction capacity.

physicochemical profiling drug-likeness logP comparison

Conformational Rigidity Advantage: Zero Rotatable Bonds in N-methyl-3,4-dihydro-1H-quinolin-2-imine Versus N-Ethyl and N-Propyl Analogs

N-methyl-3,4-dihydro-1H-quinolin-2-imine has a rotatable bond count of zero, as the N-methyl group does not introduce additional freely rotating bonds beyond the ring system [1]. This contrasts with N-ethyl-3,4-dihydro-1H-quinolin-2-imine and N-propyl analogs, where the extended N-alkyl chain introduces one and two additional rotatable bonds, respectively, increasing conformational entropy [2]. Higher conformational flexibility in the ethyl/propyl analogs is expected to impose an entropic penalty upon target binding, potentially reducing binding affinity or selectivity.

conformational restriction ligand efficiency entropic binding

Electronic Differentiation: Imine vs. Carbonyl at the 2-Position in 3,4-Dihydroquinoline Scaffolds

The target compound bears a C=N (imine) functionality at the 2-position, whereas the commercially prevalent analog 3,4-dihydroquinolin-2(1H)-one carries a C=O (carbonyl) group [1]. The imine is a weaker hydrogen bond acceptor than the carbonyl (pKa of conjugate acid ~5–7 for imines vs. not applicable for simple ketones) and can act as either a hydrogen bond acceptor or, upon protonation, a donor, enabling pH-dependent modulation of target interactions not possible with the carbonyl analog [2]. Additionally, the imine nitrogen can coordinate metal ions differently than the carbonyl oxygen, with implications for metalloenzyme targeting.

electronic structure imine vs carbonyl hydrogen bonding

Class-Level Antiparasitic Activity Inference from Quinolin-(1H)-Imine Chemotype Against Leishmania spp.

Although direct biological data for N-methyl-3,4-dihydro-1H-quinolin-2-imine are not publicly reported, the closely related quinolin-(1H)-imine chemotype (regioisomeric imine at the 4-position) has demonstrated submicromolar IC₅₀ values against intracellular Leishmania infantum amastigotes (compound 1n: IC₅₀ = 0.7 μM, selectivity index = 9.7) [1]. Mechanistic studies revealed that these compounds act by inhibiting mitochondrial oxygen consumption (compound 1n decreased O₂ consumption by 85% in L. infantum axenic amastigotes) and collapsing mitochondrial membrane potential [1]. The 2-imino regioisomer represented by the target compound may exhibit a distinct mitochondrial targeting profile due to altered electronic distribution in the quinoline ring, warranting comparative evaluation.

antileishmanial mitochondrial targeting oxygen consumption inhibition

NOS Inhibitory Potential: Structural Rationale for Selectivity Over Unsubstituted 3,4-Dihydroquinoline Scaffolds

Patent literature (US6391887, US7067667) establishes that 3,4-dihydroquinoline derivatives with amine-containing side chains act as nitric oxide synthase (NOS) inhibitors, with defined SAR for N-1 and C-2 substituents [1][2]. The N-methyl group at the 1-position and the 2-imine functionality of the target compound align with the pharmacophoric requirements for NOS isoform binding, where N-alkylation modulates isoform selectivity (nNOS vs. iNOS vs. eNOS) by altering steric fit within the active site [1]. Unsubstituted 3,4-dihydroquinoline (N-H, 2-H) lacks these key recognition elements and is not disclosed as an active NOS inhibitor in these patents.

nitric oxide synthase inhibition neuroprotection isoform selectivity

Topological Polar Surface Area Differentiation: Implications for Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) of N-methyl-3,4-dihydro-1H-quinolin-2-imine is computed as 24.4 Ų [1], which is well below the established threshold of <60–70 Ų for predicted blood-brain barrier (BBB) penetration [2]. This contrasts with 3,4-dihydroquinolin-2(1H)-one, which possesses a carbonyl oxygen contributing additional polar surface area (estimated TPSA ~29–33 Ų depending on tautomeric form), and with more polar analogs such as N-methyl-3,4-dihydroquinolin-2-amine hydrochloride (MW 196.67, TPSA increased due to charged amine) [3]. The low TPSA of the imine form suggests superior CNS penetration potential relative to the oxo and charged amino counterparts.

TPSA blood-brain barrier CNS drug design

Optimal Research and Industrial Application Scenarios for N-methyl-3,4-dihydro-1H-quinolin-2-imine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Targeting CNS Enzymes or Receptors

The compound's low molecular weight (160.22 Da), zero rotatable bonds, moderate lipophilicity (XLogP3 = 1.2), and TPSA of 24.4 Ų collectively satisfy key fragment-likeness criteria (Rule of Three) and CNS drug-likeness guidelines [1][2]. Its rigid, pre-organized scaffold offers superior ligand efficiency potential compared to N-ethyl or N-propyl analogs that carry entropic penalties from additional rotatable bonds [1]. The imine functionality provides a unique hydrogen-bonding and metal-coordination handle absent in the common carbonyl analog, enabling exploration of chemical space inaccessible with 3,4-dihydroquinolin-2(1H)-one-based fragments [3].

Antiparasitic Lead Optimization: Comparator Scaffold for Quinolin-Imine Mitochondrial Targeting

The quinolin-(1H)-imine chemotype has validated submicromolar antileishmanial activity acting through mitochondrial oxygen consumption inhibition and membrane potential disruption [4]. N-methyl-3,4-dihydro-1H-quinolin-2-imine, as the 2-imino regioisomer, offers a structurally distinct starting point for exploring how the position of the imine (2- vs. 4-) affects mitochondrial targeting potency, parasite selectivity, and mammalian cytotoxicity. Its lower TPSA relative to the 4-imino analogs may also enhance intracellular parasite penetration.

NOS Isoform Selectivity Profiling in Neuroscience Research

The compound's N-methyl and 2-imine substituents align with the minimal pharmacophore disclosed in patents claiming 3,4-dihydroquinoline NOS inhibitors [5][6]. Its compact structure and CNS-favorable physicochemical profile (TPSA = 24.4 Ų, XLogP3 = 1.2) make it a suitable core scaffold for synthesizing focused libraries aimed at differentiating nNOS, iNOS, and eNOS inhibition—a critical requirement for developing neuroprotective agents devoid of cardiovascular side effects associated with eNOS inhibition.

Analytical Reference Standard for Impurity Profiling of 3,4-Dihydroquinoline-Derived Pharmaceuticals

The compound is listed under multiple CAS registries (130974-55-9, 1232431-65-0) and identified by catalog numbers DA-12728 and FT-0712985, indicating its established role as an impurity reference standard . The 2-imine functionality is a potential degradant or synthetic byproduct in pharmaceutical manufacturing of 3,4-dihydroquinoline-based drug substances. Its distinct chromatographic retention, UV absorption, and mass spectrometric fragmentation profile—stemming from the unique imine chromophore absent in the oxo and amino analogs—make it a superior marker for method validation and stability-indicating assay development compared to generic quinoline standards [3].

Quote Request

Request a Quote for N-methyl-3,4-dihydro-1H-quinolin-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.